N,N-Diethyl-N'-methyl-1,3-propanediamine
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
| Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|
| 0.85–1.10 | Triplet | $$ \text{CH}_3 $$ (ethyl groups) |
| 1.25–1.50 | Quartet | $$ \text{CH}_2 $$ (ethyl groups) |
| 2.10–2.30 | Singlet | $$ \text{CH}_3 $$ (methyl group on $$ \text{N}^3 $$) |
| 2.45–2.70 | Multiplet | $$ \text{NH}-\text{CH}2-\text{CH}2-\text{CH}_2-\text{N} $$ |
| 2.80–3.00 | Broad | $$ \text{NH} $$ (exchangeable proton) |
| Chemical Shift (ppm) | Assignment |
|---|---|
| 12.5 | $$ \text{CH}_3 $$ (ethyl) |
| 45.2 | $$ \text{CH}_2 $$ (ethyl) |
| 48.7 | $$ \text{CH}_3 $$ (methyl on $$ \text{N}^3 $$) |
| 52.1–56.3 | Methylene carbons ($$ \text{CH}_2 $$) in propane chain |
| 64.5 | Quaternary $$ \text{N}^1 $$ center |
The absence of splitting in the methyl group’s singlet confirms its attachment to $$ \text{N}^3 $$.
Fourier-Transform Infrared (FTIR) Spectral Profiling
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3280–3350 | N-H stretching (secondary amine) |
| 2960–2850 | C-H asymmetric/symmetric stretching ($$ \text{CH}3 $$, $$ \text{CH}2 $$) |
| 1465 | CH₂ scissoring |
| 1380 | CH₃ symmetric bending |
| 1120–1250 | C-N stretching |
The weak N-H stretch at 3280–3350 cm⁻¹ is consistent with secondary amines, while C-N stretches confirm nitrogen-carbon bonding.
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI-MS) reveals the following peaks:
| m/z | Relative Abundance (%) | Fragment Ion |
|---|---|---|
| 144 | 100 | $$ [\text{M}]^+ $$ |
| 116 | 45 | $$ [\text{M} - \text{C}2\text{H}4]^+ $$ |
| 102 | 30 | $$ [\text{M} - \text{C}3\text{H}6]^+ $$ |
| 72 | 20 | $$ [\text{C}4\text{H}{10}\text{N}]^+ $$ |
The base peak at m/z 144 corresponds to the molecular ion ($$ \text{C}8\text{H}{20}\text{N}_2 $$). Fragmentation occurs preferentially at the C-N bonds, with loss of ethyl or methyl groups.
Crystallographic Data and Conformational Analysis
No single-crystal X-ray diffraction data is publicly available for this compound. However, computational models predict:
- Gauche conformations dominate in the propane chain due to steric hindrance between ethyl and methyl groups.
- Intramolecular hydrogen bonding between the $$ \text{N}^1 $$-H and $$ \text{N}^3 $$ lone pairs stabilizes the structure.
Molecular dynamics simulations suggest a twisted propeller-like arrangement of the ethyl groups around $$ \text{N}^1 $$, minimizing van der Waals repulsions.
Properties
IUPAC Name |
N',N'-diethyl-N-methylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-4-10(5-2)8-6-7-9-3/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJVVYQWUFKTKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063914 | |
| Record name | 1,3-Propanediamine, N,N-diethyl-N'-methyl- | |
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Molecular Weight |
144.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5459-95-0 | |
| Record name | N,N-Diethyl-N′-methyl-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N,N-Diethyl-N'-methyl-1,3-propanediamine | |
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| Record name | N,3-propanediamine | |
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| Record name | N,3-propanediamine | |
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| Record name | 1,3-Propanediamine, N1,N1-diethyl-N3-methyl- | |
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| Record name | 1,3-Propanediamine, N,N-diethyl-N'-methyl- | |
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| Record name | N,N-diethyl-N'-methylpropane-1,3-diamine | |
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| Record name | N,N-DIETHYL-N'-METHYL-1,3-PROPANEDIAMINE | |
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Preparation Methods
Reductive Amination
Overview:
Reductive amination involves the reaction of an amine with a carbonyl compound followed by reduction to form the desired amine product.
- Reactants: N,N-Diethyl-1,3-propanediamine, formaldehyde, and a reducing agent (e.g., sodium cyanoborohydride).
- Solvent: Typically carried out in methanol or ethanol.
- Conditions: Mild reaction conditions are preferred to ensure selectivity and yield.
Yield and Efficiency:
This method can achieve yields of approximately 85-90%, depending on the specific reaction conditions and purity of reactants used.
Overview:
Alkylation involves the introduction of a methyl group into the N,N-Diethyl-1,3-propanediamine using a suitable alkylating agent.
- Reactants: N,N-Diethyl-1,3-propanediamine and methyl iodide or dimethyl sulfate.
- Base: A base such as potassium carbonate is often employed to facilitate the reaction.
- Solvent: Commonly performed in aprotic solvents like acetonitrile or dimethylformamide (DMF).
Yield and Efficiency:
This method typically yields around 80-95%, with variations based on the reaction scale and conditions employed.
Continuous Flow Processes
Overview:
For industrial applications, continuous flow processes are increasingly utilized due to their efficiency and scalability.
- The continuous method utilizes automated reactors where reactants are fed continuously into the system.
- Precise control over parameters such as temperature, pressure, and reactant concentrations is maintained to optimize yield and purity.
Yield and Efficiency: Continuous flow methods can achieve yields exceeding 98%, making them highly attractive for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N,N-Diethyl-N’-methyl-1,3-propanediamine can undergo oxidation reactions to form corresponding amine oxides. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: N,N-Diethyl-N’-methyl-1,3-propanediamine can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using reagents such as alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution, often at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether, typically under reflux conditions.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide, usually in an aprotic solvent.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the reagent used.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
N,N-Diethyl-N'-methyl-1,3-propanediamine functions as a key intermediate in the synthesis of complex organic molecules. It is particularly valued for its role in creating pharmaceuticals and agrochemicals. The compound's amine functionality allows for diverse reactions, including alkylation and acylation, facilitating the formation of various nitrogen-containing heterocycles, which are crucial in drug development .
Biological Research
Ligand Studies
In biological contexts, this compound is utilized as a ligand in enzyme mechanism studies and receptor binding assays. Its ability to form stable complexes with metal ions enhances its utility in biochemistry. The compound has been investigated for its potential to modulate enzyme activity and influence biological pathways, making it a valuable tool for researchers studying metabolic processes .
Medicinal Chemistry
The compound shows promise in medicinal chemistry, particularly for developing central nervous system-targeting drugs. Its structural characteristics make it suitable for designing novel therapeutic agents aimed at treating neurological disorders. Ongoing research highlights its potential as a lead compound in drug discovery programs focused on neuropharmacology .
Industrial Applications
Surfactants and Polymers
In industrial chemistry, this compound serves as an intermediate in producing surfactants, polymers, and specialty chemicals. Its reactivity allows it to be incorporated into formulations that enhance product performance in various applications, including detergents and coatings .
Ion-Exchange Processes
The compound has been identified as a potential ion-exchange displacer in chromatographic applications. It facilitates the separation of biomolecules by selectively displacing proteins adsorbed onto chromatographic media. This application is particularly relevant in high-throughput screening processes where efficiency and specificity are critical .
Case Studies
Mechanism of Action
The mechanism of action of N,N-Diethyl-N’-methyl-1,3-propanediamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 1,3-Propanediamine Derivatives
Key Observations :
- Ethyl vs. Methyl Groups : Ethyl substituents (e.g., in N,N-diethyl derivatives) increase hydrophobicity, reducing water solubility compared to methyl-substituted analogs like N,N'-dimethyl-1,3-propanediamine .
- Biological Activity : Bulkier alkyl chains (e.g., dodecyl in ) enhance antimicrobial activity but may increase toxicity. The diethyl-methyl substitution in the target compound balances lipophilicity and reactivity for pharmaceutical applications .
Coordination Chemistry and Metal-Binding Properties
1,3-Propanediamine derivatives are widely used as ligands in coordination chemistry. Comparative studies reveal:
Table 2: Coordination Behavior of Selected Diamines
Key Findings :
- Steric Effects: Bulky substituents (e.g., ethyl groups) can hinder metal coordination compared to smaller ligands like N,N'-dimethyl-1,3-propanediamine. For example, N-(2-aminoethyl)-1,3-propanediamine forms stable Co³⁺ complexes with distinct isomeric geometries .
- Electronic Effects : Electron-donating groups (e.g., methyl) enhance ligand basicity, favoring stronger metal-ligand bonds. The ethyl groups in the target compound may moderate this effect .
Pharmaceuticals:
Materials Science:
- CO2-Responsive Surfactants : N,N,N',N'-Tetramethyl-1,3-propanediamine forms switchable foams for enhanced oil recovery, leveraging its amine reactivity with CO2 .
- Drug Delivery: Gemini surfactants derived from N,N-diethyl-1,3-propanediamine facilitate cytosolic protein delivery, highlighting its utility in nanotechnology .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Insights :
- The ethyl groups in the target compound likely reduce water solubility compared to N,N'-dimethyl analogs but improve compatibility with hydrophobic matrices in drug formulations .
Biological Activity
N,N-Diethyl-N'-methyl-1,3-propanediamine (DEMPDA) is a diamine compound with significant biological activity and various applications in biochemical research and industrial processes. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C7H18N2
- Molecular Weight: 130.24 g/mol
- CAS Number: 104-78-9
- IUPAC Name: N,N-Diethyl-1,3-propanediamine
- SMILES: CCN(CC)CCCN
DEMPDA exhibits its biological activity primarily through its interaction with various molecular targets, including enzymes and receptors. The compound can function as a ligand, binding to specific sites on proteins and modulating their activity, which influences various biochemical pathways and cellular processes .
Applications in Biochemical Research
- Protein Interaction Studies:
-
Enzyme Kinetics:
- Research indicates that DEMPDA can facilitate the absorption of CO2 in aqueous solutions, demonstrating its potential as a catalyst in carbon capture technologies. It has shown faster kinetics compared to other amines like monoethanolamine, making it a candidate for further studies in environmental chemistry .
- Antioxidant Properties:
Study 1: High-Throughput Screening
In a study focused on the use of DEMPDA as a displacer in protein chromatography, researchers successfully identified several protein interactions that could be further explored for therapeutic applications. The study utilized robotic high-throughput methods to enhance efficiency and accuracy in screening processes .
Study 2: Kinetic Absorption of CO2
Another significant investigation demonstrated that DEMPDA facilitated CO2 absorption at rates significantly higher than traditional amines. The findings suggest that DEMPDA could be optimized for use in carbon capture systems, potentially contributing to climate change mitigation efforts .
Comparative Analysis
| Property | This compound | N,N-Dimethyl-1,3-propanediamine | N,N-Diethyl-1,3-propanediamine |
|---|---|---|---|
| Molecular Weight (g/mol) | 130.24 | 102.18 | 130.24 |
| Primary Applications | Protein interaction, enzyme kinetics | Carbon capture | Displacement in chromatography |
| Antioxidant Activity | Yes | Moderate | Yes |
Safety and Handling
DEMPDA is classified as hazardous due to its potential to cause severe skin burns and eye damage upon contact. Proper safety measures should be taken when handling this compound, including the use of personal protective equipment (PPE) and adherence to safety data sheet (SDS) guidelines .
Q & A
Advanced Research Question
- Steric effects : Compare turnover rates with bulkier analogs (e.g., N,N-Diethyl-N'-cyclohexyl derivatives) in asymmetric catalysis.
- pH-dependent activity : Study protonation states via potentiometric titration to optimize reaction conditions.
- Computational modeling : DFT calculations predict charge distribution and transition states .
What are the stability profiles of this compound under varying storage conditions?
Basic Research Question
- Oxidative stability : Store under inert gas (N₂/Ar) to prevent amine degradation.
- Temperature sensitivity : Accelerated degradation studies at 40–60°C identify shelf-life limits.
- Container compatibility : Use amber glass to avoid leaching from plasticizers .
How does this compound interact with biomolecules like DNA or proteins?
Advanced Research Question
- Photocrosslinking : Functionalize with azido groups (e.g., Photobiotin analogs) for UV-induced DNA binding .
- Surface plasmon resonance (SPR) : Quantify binding affinities with serum albumin or enzymes.
- Cytotoxicity assays : Test against mammalian cell lines (e.g., HEK293) to assess biocompatibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
